Cas no 109555-87-5 (3-(1-Naphthoyl)indole)

3-(1-Naphthoyl)indole is a synthetic indole derivative characterized by the presence of a naphthoyl group at the 3-position of the indole core. This compound is of interest in organic and medicinal chemistry due to its structural framework, which serves as a key intermediate in the synthesis of more complex molecules. Its rigid aromatic system and functional group compatibility make it suitable for applications in ligand design, fluorescence studies, and pharmaceutical research. The compound exhibits stability under standard conditions and can undergo further functionalization, offering versatility in synthetic pathways. Its well-defined crystalline structure also facilitates characterization and purity assessment.
3-(1-Naphthoyl)indole structure
3-(1-Naphthoyl)indole structure
Product Name:3-(1-Naphthoyl)indole
CAS No:109555-87-5
MF:C19H13NO
MW:271.312624692917
MDL:MFCD12923093
CID:98385
Update Time:2025-10-28

3-(1-Naphthoyl)indole Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Naphthoyl)indole
    • (1H-INDOL-3-YL)-NAPHTHALEN-1-YL-METHANONE
    • 1'-Naphthoyl Indole
    • 3-(1-Naphthoyl)indol
    • Methanone,1H-indol-3-yl-1-naphthalenyl-
    • 1H-indol-3-yl(naphthalen-1-yl)methanone
    • Ketone indol-3-yl 1-naphthyl
    • MDL: MFCD12923093
    • Inchi: 1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H
    • InChI Key: QIXQGVQLBPQVOR-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC2C=CC=CC1=2)C1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 271.10000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.267
  • Melting Point: 236 ºC
  • PSA: 32.86000
  • LogP: 4.55210

3-(1-Naphthoyl)indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(1-Naphthoyl)indole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:109555-87-5)3-(1-Naphthoyl)indole
Order Number:LE9327
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:01
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 3-(1-Naphthoyl)indole

3-(1-Naphthoyl)Indole: A Comprehensive Overview

The compound 3-(1-Naphthoyl)Indole (CAS No. 109555-87-5) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure combining an indole ring with a naphthoyl group, exhibits remarkable properties that make it a valuable subject for research and development. In this article, we delve into the structural features, synthesis methods, applications, and the latest advancements associated with 3-(1-Naphthoyl)Indole.

Structural Insights and Physical Properties

3-(1-Naphthoyl)Indole consists of an indole moiety (a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring) substituted at the 3-position with a naphthoyl group (a naphthalene ring attached via a carbonyl group). This substitution pattern imparts unique electronic and steric properties to the molecule. The compound is typically a crystalline solid with a melting point of approximately 240°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF) is moderate, making it suitable for various synthetic and analytical techniques.

Synthesis and Characterization

The synthesis of 3-(1-Naphthoyl)Indole can be achieved through several methods, including Friedländer-type condensations, which involve the reaction of an o-amino aryl ketone with an aldehyde or ketone under basic conditions. Recent advancements have focused on optimizing these reactions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality.

Spectroscopic techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) have been instrumental in characterizing 3-(1-Naphthoyl)Indole. These studies reveal that the molecule exhibits strong fluorescence emission under UV light due to its conjugated π-system. Additionally, its NMR spectra provide insights into the electronic environment of the aromatic protons and carbons, aiding in structural elucidation.

Applications in Materials Science

One of the most promising applications of 3-(1-Naphthoyl)Indole lies in its use as a building block for advanced materials. Researchers have employed this compound in the construction of π-conjugated polymers and low-dimensional materials such as graphene analogs. These materials exhibit exceptional electronic properties, making them ideal candidates for applications in organic electronics, sensors, and energy storage devices.

Recent studies have also explored the use of 3-(1-Naphthoyl)Indole as a precursor for metal-free carbon nanomaterials. By employing controlled thermal decomposition techniques, scientists have successfully synthesized carbon nanotubes and graphene sheets with tailored properties. These materials exhibit high electrical conductivity and mechanical strength, opening new avenues for their integration into next-generation electronic devices.

Pharmacological Applications

In the realm of pharmacology, 3-(1-Naphthoyl)Indole has shown potential as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes, receptors, and nucleic acids. Recent research has focused on its role as an inhibitor of kinase enzymes, which are implicated in numerous pathological conditions such as cancer and inflammatory diseases.

Furthermore, 3-(1-Naphthoyl)Indole has demonstrated promising anti-inflammatory and antioxidant activities in preclinical studies. These properties suggest its potential utility in developing therapeutic agents for conditions characterized by oxidative stress and inflammation. Ongoing research aims to optimize its bioavailability and pharmacokinetic profile to enhance its therapeutic efficacy.

Environmental Applications

Beyond its traditional applications in chemistry and pharmacology, 3-(1-Naphthoyl)Indole has also found relevance in environmental science. Its ability to act as a photosensitizer makes it a valuable tool in photocatalytic reactions for degrading organic pollutants in water. Recent studies have highlighted its efficiency in breaking down recalcitrant compounds such as pharmaceutical residues under solar irradiation.

In addition to pollution control applications, researchers have explored the use of 3-(1-Naphthoyl)Indole in designing eco-friendly dyes for textiles and coatings. These dyes offer advantages over traditional synthetic dyes due to their biodegradability and reduced environmental impact.

Conclusion: The Future Outlook for 3-(1-Naphthoyl)Indole


















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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:109555-87-5)3-(1-Naphthoyl)indole
LE9327
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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